An In-Depth Technical Guide to 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1)
An In-Depth Technical Guide to 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1-(4-Chloro-benzenesulfonyl)-piperazine, a key chemical intermediate in synthetic and medicinal chemistry. The guide details the compound's core chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol. Emphasis is placed on the mechanistic causality behind the synthesis and the compound's reactivity profile. As a versatile scaffold, its role in the strategic development of more complex molecules for pharmaceutical research is explored. This whitepaper serves as a practical resource for laboratory scientists and drug development professionals, offering actionable protocols and a deep understanding of the compound's chemical behavior.
Core Chemical Identity and Physicochemical Properties
Identifiers
1-(4-Chloro-benzenesulfonyl)-piperazine is a disubstituted piperazine derivative. The strategic incorporation of a 4-chlorobenzenesulfonyl group imparts specific chemical properties and serves as a foundational element for further chemical elaboration.
| Identifier | Value | Source |
| CAS Number | 16017-53-1 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 260.74 g/mol | [1] |
| IUPAC Name | 1-(4-chlorophenyl)sulfonylpiperazine | [2] |
| Common Synonyms | 1-[(4-Chlorophenyl)sulfonyl]piperazine | [1] |
Chemical Structure
The structure consists of a central piperazine ring, which adopts a stable chair conformation. One nitrogen atom is functionalized with an electron-withdrawing 4-chlorobenzenesulfonyl group, while the other remains a secondary amine, providing a key site for nucleophilic reactions.
Caption: Chemical structure of 1-(4-Chloro-benzenesulfonyl)-piperazine.
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from related compounds and general appearance of sulfonamides[3]. |
| Boiling Point | 401.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.352 g/cm³ (Predicted) | [1] |
| pKa | 7.75 ± 0.10 (Predicted) | Refers to the protonated secondary amine on the piperazine ring[1]. |
| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability[1]. |
Synthesis and Mechanistic Insights
Primary Synthetic Route: Sulfonylation of Piperazine
The most direct and industrially scalable synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine is the nucleophilic substitution reaction between piperazine and 4-chlorobenzenesulfonyl chloride. This method is efficient and proceeds with high selectivity for monosubstitution when piperazine is used in excess.
Mechanistic Causality
The reaction mechanism is a classic nucleophilic acyl substitution at sulfur. The secondary amine of piperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide bond. Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Alternatively, a non-nucleophilic base like triethylamine can be used.
Detailed Experimental Protocol
This protocol is designed for robust and reproducible synthesis, incorporating self-validating checkpoints.
Materials:
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Piperazine (CAS: 110-85-0), anhydrous
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4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2)
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Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in anhydrous DCM (approx. 10 mL per gram of piperazine).
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Inert Atmosphere: Purge the system with nitrogen. This is crucial as the starting sulfonyl chloride is moisture-sensitive.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical control point to manage the exothermicity of the reaction and prevent side product formation.
-
Reagent Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The disappearance of the starting sulfonyl chloride spot (visualized by UV or potassium permanganate stain) indicates reaction completion.
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Work-up - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.
Synthesis Workflow Visualization
Caption: Experimental workflow for the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine.
Spectroscopic and Structural Characterization
While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be reliably predicted based on its structure. These predictions are essential for quality control and structural confirmation in a research setting.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.5-7.6 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~3.1-3.3 ppm (t, 4H): Piperazine protons adjacent to the N-H group. ~3.0-3.2 ppm (t, 4H): Piperazine protons adjacent to the N-SO₂ group. ~1.5-2.5 ppm (br s, 1H): N-H proton of the piperazine ring. |
| ¹³C NMR | ~140-142 ppm: Aromatic C-Cl. ~135-137 ppm: Aromatic C-S. ~129-130 ppm: Aromatic CH ortho to Cl. ~128-129 ppm: Aromatic CH ortho to S. ~48-50 ppm: Piperazine CH₂ adjacent to N-SO₂. ~44-46 ppm: Piperazine CH₂ adjacent to N-H. |
| IR (cm⁻¹) | ~3300-3350 (N-H stretch): Secondary amine of the piperazine. ~3050-3100 (Aromatic C-H stretch): Aromatic ring protons. ~2800-3000 (Aliphatic C-H stretch): Piperazine CH₂ groups. ~1340-1360 (Asymmetric S=O stretch): Sulfonamide group. ~1160-1180 (Symmetric S=O stretch): Sulfonamide group. ~1090-1100 (Ar-Cl stretch): Chloro-benzene moiety. |
| Mass Spec (EI) | M⁺ at m/z 260/262: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of SO₂ (m/z 196/198), cleavage of the piperazine ring, and formation of the chlorobenzenesulfonyl cation (m/z 175/177). |
Chemical Reactivity and Applications in Drug Discovery
Reactivity Profile
The chemistry of 1-(4-Chloro-benzenesulfonyl)-piperazine is dominated by the nucleophilic secondary amine on the piperazine ring. This site is a versatile handle for a wide range of chemical transformations, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.
-
Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides to introduce further aromatic systems.
The 4-chlorophenyl group is electron-deficient due to the sulfonyl group, making it less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution under harsh conditions.
Role as a Synthetic Intermediate
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in providing a pre-built, rigid piperazine scaffold with a defined electronic and steric profile from the sulfonyl group.[1] The chlorophenyl moiety offers a site for potential modification and can engage in specific interactions like halogen bonding within protein binding pockets, a feature deliberately used in drug design.[2] Researchers utilize this intermediate to rapidly generate libraries of more complex molecules for screening against various biological targets. The sulfonylpiperazine motif is present in a number of compounds investigated as inhibitors of biological targets like glycine transporter-1 (GlyT-1).[4]
Logical Relationship in Drug Scaffolding
Caption: Role of the core scaffold in generating diverse chemical libraries.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural components and the known hazards of its precursors.
-
Hazard Profile: Based on its structure as a chlorinated aromatic sulfonamide, it should be handled as a compound that is potentially irritating to the eyes, skin, and respiratory system. Assume it is harmful if swallowed.
-
Precursor Hazards: The starting material, 4-chlorobenzenesulfonyl chloride, is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. All handling of this precursor must be done in a chemical fume hood with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] Keep away from strong oxidizing agents.
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Piperazine - Wikipedia. Wikipedia. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. ResearchGate. [Link]
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1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
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(PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. ResearchGate. [Link]
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The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare. Figshare. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. UNODC. [Link]
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1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. PubChem. [Link]
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1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 - PubChem. PubChem. [Link]
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